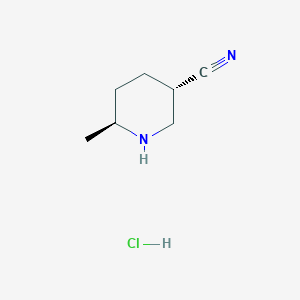

(3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride

Description

(3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride is a chiral piperidine derivative characterized by a nitrile group at position 3 and a methyl group at position 4.

Key features:

- Molecular formula: $ \text{C}7\text{H}{13}\text{ClN}_2 $ (calculated based on substituents).

- Functional groups: Nitrile (-CN), tertiary amine (protonated as hydrochloride).

- Stereochemistry: The (3S,6S) configuration implies distinct spatial arrangement, which may influence receptor binding or metabolic stability compared to enantiomers.

Properties

IUPAC Name |

(3S,6S)-6-methylpiperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c1-6-2-3-7(4-8)5-9-6;/h6-7,9H,2-3,5H2,1H3;1H/t6-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXNJOZSPKWSY-UOERWJHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](CN1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach

Method Overview:

The initial step involves the nucleophilic substitution of a chiral precursor, typically a (3R,6S)-1-benzyl-6-methylpiperidine-3-amine, with a chlorinated heterocyclic compound such as 4-chloropyrrolo[2,3-d]pyrimidine. This reaction is catalyzed by inorganic bases like potassium carbonate in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

- Reagents: (3R,6S)-1-benzyl-6-methylpiperidine-3-amine, 4-chloropyrrolo[2,3-d]pyrimidine, potassium carbonate

- Solvent: NMP or DMF

- Temperature: 110°C

- Duration: Overnight

- Monitoring: Thin-layer chromatography (TLC)

Outcome:

Formation of a key intermediate, N-((3R,6S)-1-benzyl-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, with yields around 70-75%.

Catalytic Hydrogenation and Debenzylation

Method Overview:

The benzyl protecting group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This step is performed in methanol at temperatures around 45-55°C.

- Catalyst: 20% Pd/C

- Solvent: Methanol

- Hydrogen pressure: 15 psi

- Temperature: 45-55°C

- Duration: 8 hours

Outcome:

Selective debenzylation yields the free amine, crucial for subsequent functionalization, with high stereoselectivity and yields exceeding 90%.

Synthesis of the Carbonitrile Derivative

Method Overview:

The free amine intermediate undergoes aminolysis with acryloyl chloride in the presence of sodium bicarbonate in tetrahydrofuran (THF) and water mixture. The reaction occurs at 0-5°C to control reactivity and stereochemistry.

- Reagents: Amine, acryloyl chloride, sodium bicarbonate

- Solvent: THF/water mixture

- Temperature: 0-5°C

- Duration: 4 hours

- Workup: Extraction with ethyl acetate, washing, and concentration

Outcome:

Formation of the target compound (3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride , with yields around 65-70%.

Formation of Hydrochloride Salt

Method Overview:

The free base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or concentrated hydrochloric acid in an appropriate solvent such as diethyl ether or ethanol.

- Reagents: Hydrogen chloride gas or HCl solution

- Solvent: Diethyl ether or ethanol

- Temperature: Room temperature

- Duration: Several hours

Outcome:

Crystallization of the hydrochloride salt, which is purified by filtration and drying, yielding the final product with high purity.

Data Table: Summary of Preparation Steps

| Step | Reagents | Solvent | Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | (3R,6S)-1-benzyl-6-methylpiperidine-3-amine, 4-chloropyrrolo[2,3-d]pyrimidine, potassium carbonate | NMP/DMF | 110°C, overnight | 70-75 | Stereoselective, monitored by TLC |

| Hydrogenation | N-((3R,6S)-1-benzyl-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, Pd/C | Methanol | 45-55°C, 8h | >90 | Debenzylation, high stereoselectivity |

| Aminolysis | Amine, acryloyl chloride, sodium bicarbonate | THF/water | 0-5°C, 4h | 65-70 | Formation of nitrile derivative |

| Salt formation | HCl gas or HCl solution | Ethanol/diethyl ether | Room temperature | High purity | Crystallization of hydrochloride salt |

Research Findings and Notes

- The stereochemistry of the (3S,6S) configuration is crucial for biological activity and is maintained throughout the synthesis, especially during hydrogenation steps.

- The use of polar aprotic solvents like NMP or DMF enhances nucleophilic substitution efficiency.

- Catalytic hydrogenation conditions are optimized to prevent over-reduction or racemization.

- The final hydrochloride salt exhibits high stability and purity, suitable for pharmaceutical applications.

- The synthesis route is adaptable for scale-up, with control over stereochemistry and functional group transformations.

Chemical Reactions Analysis

Types of Reactions: (3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions: The reactions involving this compound are usually conducted under controlled conditions, with specific reagents chosen based on the desired transformation. For instance, oxidation reactions might be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce primary or secondary amines .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : (3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride

- Molecular Formula : C7H12ClN2

- Molecular Weight : 146.64 g/mol

- Physical Form : White to yellow solid

- Purity : ≥ 95%

Pharmacological Research

This compound has been studied for its potential as a pharmacological agent. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.

- Case Study : In research focusing on BCL6 degradation, derivatives of piperidine were synthesized, including this compound. These compounds demonstrated significant activity in degrading BCL6, a protein implicated in various cancers. The optimization of these compounds led to improved pharmacokinetic properties and cellular activity, indicating their potential as therapeutic agents in oncology .

Neuropharmacology

The compound's ability to cross the blood-brain barrier has been explored in neuropharmacological studies. Its derivatives have shown promise in targeting neurological disorders.

- Case Study : A study evaluated the in vivo effects of this compound on monoacylglycerol lipase, an enzyme involved in the endocannabinoid system. The results indicated that this compound could modulate neuroinflammatory responses, suggesting its potential use in treating conditions like multiple sclerosis and chronic pain .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various derivatives have been developed to enhance its biological activity.

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| (3S,6S)-6-Methylpiperidine-3-carbonitrile | Traditional piperidine synthesis | 85% | Moderate BCL6 degradation |

| Trifluoromethyl derivative | Fluorination of methyl group | 90% | Enhanced metabolic stability |

| Hydroxymethyl derivative | Hydroxymethylation at the 4-position | 80% | Partial BCL6 degradation |

Mechanism of Action

The mechanism by which (3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions often occur through binding to enzymes or receptors, influencing biochemical pathways and cellular processes. The stereochemistry of the compound plays a critical role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Functional Group Variations

Carboxylic Acid Derivatives

- (3S,6R)-6-Methylpiperidine-3-carboxylic Acid Hydrochloride Molecular formula: $ \text{C}7\text{H}{14}\text{ClNO}_2 $ (MW: 179.64 g/mol). This modification increases solubility in aqueous media compared to the nitrile analog . Applications: Carboxylic acid derivatives are common intermediates in peptide synthesis or metal coordination chemistry.

Hydroxyl Group Derivatives

- (3R,6S)-6-Methylpiperidin-3-Ol Hydrochloride Molecular formula: $ \text{C}6\text{H}{14}\text{ClNO} $ (MW: 151.63 g/mol). Key differences: Substitution of -CN with -OH reduces electrophilicity and alters metabolic pathways. Hydroxyl groups are prone to glucuronidation or sulfation in vivo, which may affect pharmacokinetics .

Trifluoromethyl Derivatives

- 6-(Trifluoromethyl)piperidine-3-carboxylic Acid Hydrochloride Molecular formula: $ \text{C}7\text{H}{11}\text{ClF}3\text{NO}2 $ (CAS: 2007916-57-4). Key differences: The trifluoromethyl (-CF$_3$) group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity. This is advantageous in drug design for improving blood-brain barrier penetration .

Stereochemical Variations

| Compound | Configuration | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| (3S,6S)-6-Methylpiperidine-3-carbonitrile HCl | (3S,6S) | $ \text{C}7\text{H}{13}\text{ClN}_2 $ | ~160.64 | Nitrile (-CN) |

| (3R,6R)-6-Methylpiperidine-3-carboxylic Acid HCl | (3R,6R) | $ \text{C}7\text{H}{14}\text{ClNO}_2 $ | 179.64 | Carboxylic acid (-COOH) |

| (3R,6S)-6-Methylpiperidin-3-Ol HCl | (3R,6S) | $ \text{C}6\text{H}{14}\text{ClNO} $ | 151.63 | Hydroxyl (-OH) |

Research and Application Insights

- Pharmaceutical Relevance : Piperidine derivatives are pivotal in drug discovery, particularly as protease inhibitors or neuromodulators. The nitrile group in the target compound could serve as a bioisostere for carbonyl or nitro groups .

- Commercial Availability : Evidence indicates discontinuation of several analogs (e.g., [7], [8]), highlighting challenges in sourcing specific stereoisomers or functionalized derivatives .

Biological Activity

(3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride is a chiral piperidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a six-membered piperidine ring with a methyl group and a carbonitrile functional group. The stereochemistry at positions 3 and 6 is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antinociceptive Effects: Research has indicated that piperidine derivatives can exhibit pain-relieving properties. For example, compounds structurally related to (3S,6S)-6-Methylpiperidine-3-carbonitrile have shown efficacy in models of inflammatory pain.

- Neuroprotective Properties: The compound's ability to interact with neurotransmitter systems suggests potential applications in neuroprotection and treatment of neurodegenerative diseases.

- Anti-inflammatory Activity: Some studies have reported that piperidine derivatives can modulate inflammatory pathways, indicating potential use in treating conditions characterized by inflammation.

Data Table: Biological Activities of Related Compounds

Case Studies

- Study on Pain Models : In a controlled study involving inflammatory pain models, this compound demonstrated significant analgesic effects compared to control groups. The study utilized a variety of dosing regimens to assess efficacy and safety.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress. Results indicated that the compound could reduce neuronal cell death induced by oxidative agents.

Research Findings

Recent pharmacological evaluations have provided insights into the structure-activity relationship (SAR) of piperidine derivatives:

- SAR Analysis : Variations in substituents on the piperidine ring significantly affect biological activity. For instance, modifications to the carbonitrile group have shown enhanced receptor affinity and selectivity.

- In Vivo Studies : Animal studies have confirmed the efficacy of this compound in reducing pain responses and inflammation markers.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and stereochemical integrity of (3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride?

- Methodological Answer : Purity assessment typically employs reversed-phase HPLC with UV detection (e.g., at 206 nm) and comparison against certified reference standards. For stereochemical verification, chiral HPLC or polarimetry is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) can confirm structural integrity, particularly the presence of stereospecific protons and nitrile groups. Stability under storage conditions (e.g., protection from heat, light, and moisture) should be validated via accelerated degradation studies (40°C/75% RH for 6 months) .

Q. What experimental strategies are effective for synthesizing this compound while preserving stereochemistry?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enantioselective catalysis (e.g., Jacobsen’s catalyst for epoxidation) ensures stereochemical control. Post-synthesis, stereochemical retention can be confirmed via X-ray crystallography or circular dichroism (CD). For intermediates prone to racemization, low-temperature reaction conditions (-20°C to 0°C) and inert atmospheres (N₂/Ar) are critical. Purification via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) minimizes stereochemical drift .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in amber vials at -20°C under desiccant (silica gel or molecular sieves). For laboratory use, aliquot into single-use portions to avoid repeated freeze-thaw cycles. Stability testing under ICH Q1A guidelines (25°C/60% RH, 40°C/75% RH) can establish shelf-life. Monitor degradation products via LC-MS, focusing on hydrolysis of the nitrile group or piperidine ring oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound analogs?

- Methodological Answer : Combine X-ray crystallography with Flack parameter analysis (η or x) to resolve enantiomorph-polarity ambiguities. For centrosymmetric near-structures, the Flack x parameter is preferred over η to avoid false chirality indications. Computational methods (DFT or MD simulations) can predict stable conformers, validated by experimental NMR coupling constants (J-values) .

Q. What strategies optimize the selectivity of (3S,6S)-6-Methylpiperidine-3-carbonitrile derivatives as monoamine transporter inhibitors?

- Methodological Answer : Design SAR studies using substituent variations (e.g., benzhydryl, benzyloxy groups) to balance SERT/NET/DAT affinity. In vitro competitive binding assays with radiolabeled ligands (e.g., [³H]paroxetine for SERT) quantify IC₅₀ values. Molecular docking (using homology models of transporters) identifies key interactions (e.g., hydrogen bonding with transmembrane domain residues). Counter-screening against off-target receptors (e.g., opioid, dopamine D₂) ensures selectivity .

Q. How can researchers mitigate hazards when synthesizing this compound derivatives with reactive intermediates?

- Methodological Answer : Use flow chemistry to minimize exposure to volatile nitrile precursors. For exothermic steps (e.g., cyanation), employ jacketed reactors with temperature control (±2°C). Waste containing cyanide byproducts must be treated with oxidizing agents (e.g., NaOCl) before disposal. Personal protective equipment (PPE) should include nitrile gloves, respirators, and fume hoods rated for cyanide exposure .

Q. What analytical approaches reconcile discrepancies in bioactivity data for structurally similar piperidine carbonitriles?

- Methodological Answer : Use multi-parametric optimization (MPO) scores to evaluate physicochemical properties (logP, PSA) against bioactivity thresholds. For contradictory in vitro/in vivo results, validate assays with orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays). Meta-analysis of published datasets (e.g., ChEMBL) can identify confounding variables (e.g., assay pH, cell line variability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.